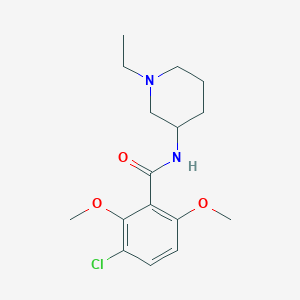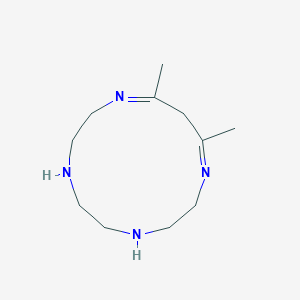
2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene is a macrocyclic compound that belongs to the class of tetraazacyclotridecanes. This compound is characterized by its unique structure, which includes a 13-membered ring with four nitrogen atoms and two double bonds. The presence of nitrogen atoms in the ring structure makes it an interesting compound for various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of diamines with diketones or dialdehydes in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of N-alkyl or N-acyl derivatives.
科学研究应用
2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Utilized in catalysis and as a building block for the synthesis of more complex macrocyclic compounds.
作用机制
The mechanism of action of 2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize metal ions in various oxidation states, making the compound an effective ligand in catalytic processes. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often relate to electron transfer and redox reactions.
相似化合物的比较
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: Another macrocyclic compound with four nitrogen atoms but a different ring size.
Cyclam: A well-known tetraazamacrocycle used in coordination chemistry.
1,5,9,13-Tetraazacyclohexadecane: A larger macrocycle with similar nitrogen coordination properties.
Uniqueness
2,4-Dimethyl-1,5,8,11-tetraazacyclotrideca-1,4-diene is unique due to its specific ring size and the presence of double bonds, which can influence its coordination chemistry and reactivity. The methyl groups at positions 2 and 4 also add steric effects that can affect the compound’s interactions with metal ions and other molecules.
属性
CAS 编号 |
86714-39-8 |
|---|---|
分子式 |
C11H22N4 |
分子量 |
210.32 g/mol |
IUPAC 名称 |
11,13-dimethyl-1,4,7,10-tetrazacyclotrideca-10,13-diene |
InChI |
InChI=1S/C11H22N4/c1-10-9-11(2)15-8-6-13-4-3-12-5-7-14-10/h12-13H,3-9H2,1-2H3 |
InChI 键 |
WIJZXQTWIKXZPR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NCCNCCNCCN=C(C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
![N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea](/img/structure/B14404851.png)
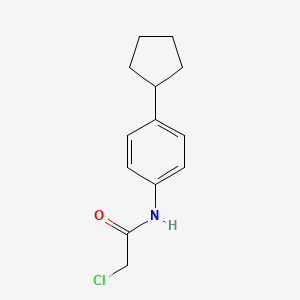
![Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14404860.png)
![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-](/img/structure/B14404873.png)

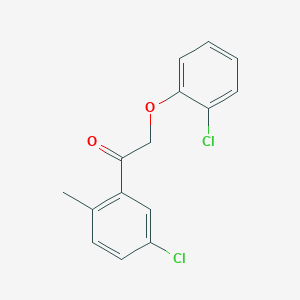

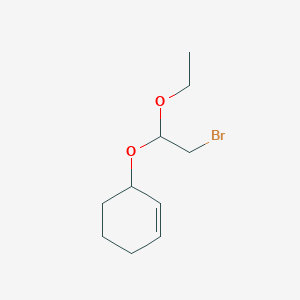
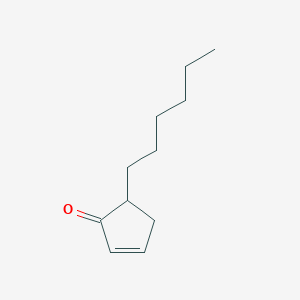
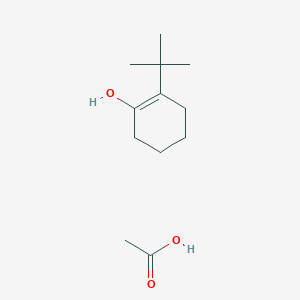
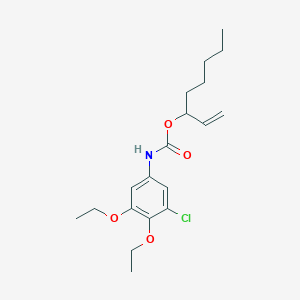
![N~1~,N~1~,N~3~,N~3~-Tetrakis[(1H-benzimidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B14404926.png)
